molecular formula C19H16F3N3O4 B2682003 4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380079-23-0

4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one

Cat. No.: B2682003
CAS No.: 2380079-23-0
M. Wt: 407.349
InChI Key: UKLOBGCJPMWHLC-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multiple steps:

    Formation of the 2,3-Dihydro-1,4-benzodioxine Core: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Carbonyl Group: The carbonyl group can be introduced via Friedel-Crafts acylation using an acid chloride in the presence of a Lewis acid catalyst.

    Synthesis of the Piperazin-2-one Moiety: This involves the reaction of piperazine with a suitable isocyanate or carbamoyl chloride.

    Coupling with the Pyridin-4-yl Group: The final step involves coupling the piperazin-2-one intermediate with 2-(trifluoromethyl)pyridine using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine and piperazin-2-one moieties.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydride or potassium tert-butoxide are commonly employed.

Major Products

    Oxidation: Products include quinones and N-oxides.

    Reduction: Alcohols and amines are typical products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.

Medicine

Medically, it is investigated for its potential as a therapeutic agent. Its structure suggests it could be useful in the treatment of neurological disorders, inflammation, and certain types of cancer.

Industry

In the industrial sector, it may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to the inhibition or activation of biological pathways, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazine
  • 4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-2-one

Uniqueness

Compared to similar compounds, 4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O4/c20-19(21,22)15-10-12(4-5-23-15)25-7-6-24(11-16(25)26)18(27)13-2-1-3-14-17(13)29-9-8-28-14/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLOBGCJPMWHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=C3C(=CC=C2)OCCO3)C4=CC(=NC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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